2-Chloro-6-(2-methyl-1-piperidinyl)pyrazine
Overview
Description
2-Chloro-6-(2-methyl-1-piperidinyl)pyrazine is a chemical compound with the molecular formula C10H14ClN3 and a molecular weight of 211.69 g/mol .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are general methods for synthesizing similar compounds. For instance, a solvent- and catalyst-free method has been developed for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . Another approach involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted at the 2nd position by a chlorine atom and at the 6th position by a 2-methyl-1-piperidinyl group .Scientific Research Applications
Serotoninmimetic Activity
A significant application of 2-Chloro-6-(2-methyl-1-piperidinyl)pyrazine is in the area of central serotoninmimetic activity. Research indicates that certain derivatives of this compound, such as 6-chloro-2(1-piperazinyl)pyrazine, demonstrate potent central serotoninmimetic activity, with minimal peripheral effects. This finding is of interest due to its implications in serotonin-related pharmacological research and potential therapeutic applications (Lumma et al., 1978).
Chromatographic Analysis in Biological Fluids
Another notable application is in the development of chromatographic methods for detecting derivatives of this compound in biological fluids. A specific method was developed for the sensitive and specific detection of 6-chloro-2-(1-piperazinyl)pyrazine, highlighting its significance in analytical chemistry and pharmacokinetics (Zacchei et al., 1979).
Antimicrobial and Antifungal Properties
Research on substituted pyrazinecarboxamides, including derivatives of this compound, has shown promising antimicrobial and antifungal properties. These compounds have been evaluated for their activity against various pathogens, suggesting potential applications in the development of new antimicrobial agents (Doležal et al., 2006).
Antibacterial Agents
Another significant application is the development of Ag(I) and Au(I)-NHC complexes containing pyrazine functionalized with this compound. These complexes have shown potent antibacterial activity against human pathogens resistant to traditional antibiotics, suggesting a potential new class of antibacterial agents (Roymahapatra et al., 2012).
Properties
IUPAC Name |
2-chloro-6-(2-methylpiperidin-1-yl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c1-8-4-2-3-5-14(8)10-7-12-6-9(11)13-10/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONDOTOMBIFVEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201262108 | |
Record name | 2-Chloro-6-(2-methyl-1-piperidinyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201262108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219967-71-1 | |
Record name | 2-Chloro-6-(2-methyl-1-piperidinyl)pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219967-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-(2-methyl-1-piperidinyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201262108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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